5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one
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Overview
Description
5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one is a useful research compound. Its molecular formula is C24H24FN3O3 and its molecular weight is 421.472. The purity is usually 95%.
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Preparation Methods
Synthetic routes and reaction conditions: This compound can be synthesized through a multi-step process starting with the appropriate precursors. Common steps may include alkylation, acylation, and cyclization reactions.
Industrial production methods: Industrial-scale production requires optimization of reaction conditions to enhance yield and purity. This may involve the use of advanced techniques like continuous flow chemistry and automation.
Chemical Reactions Analysis
Types of reactions it undergoes: It undergoes various chemical reactions including oxidation, reduction, and substitution. The aromatic ring allows for electrophilic substitution reactions.
Common reagents and conditions used in these reactions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts are often employed. Reaction conditions typically involve controlled temperatures and specific solvents.
Major products formed from these reactions: The primary products depend on the type of reaction and the reagents used. For instance, oxidation can lead to the formation of phenols or quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Utilized in organic synthesis and the development of new chemical entities.
Biology: Studied for its interaction with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Used in the formulation of materials with specific properties, such as adhesives or coatings.
5. Mechanism of Action: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical reactions within the cell. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds: Other piperazine derivatives, such as 4-(4-chlorophenyl)piperazine or 4-(4-methylphenyl)piperazine, share structural similarities.
Highlighting its uniqueness: 5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one stands out due to the presence of the benzyloxy and fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one, also known by its CAS number 1021248-72-5, is a synthetic compound notable for its potential therapeutic applications in various biological contexts. This article explores its biological activity, focusing on mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H24FN3O3 with a molecular weight of approximately 421.472 g/mol. The structure features a benzyloxy group and a piperazine moiety, which are significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C24H24FN3O3 |
Molecular Weight | 421.472 g/mol |
CAS Number | 1021248-72-5 |
The mechanism of action for this compound involves interaction with specific biological targets, potentially modulating enzyme activity and receptor interactions. This compound may exhibit inhibitory effects on monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters, thereby influencing neurological conditions.
Neuropharmacological Effects
Research indicates that compounds similar to this one have demonstrated significant neuroprotective effects. For instance, derivatives with piperazine structures have been shown to inhibit MAO-B selectively, which is beneficial in treating neurodegenerative diseases like Parkinson's disease. In a study evaluating related compounds, one derivative exhibited an IC50 value of 0.062 µM against MAO-B, indicating potent inhibitory activity .
Antioxidant Activity
The antioxidant capacity of compounds in this class has been explored through various assays. The ability to scavenge free radicals and chelate metal ions contributes to neuroprotection and overall cellular health. For example, the compound's structural features may enhance its ability to cross the blood-brain barrier (BBB), further supporting its potential therapeutic roles in neurodegenerative disorders.
Antimicrobial Properties
Preliminary studies suggest that similar compounds exhibit antimicrobial activity against various pathogens. The presence of the fluorophenyl group may enhance the lipophilicity of the molecule, facilitating better membrane penetration and increasing efficacy against bacteria and fungi.
Study on MAO Inhibition
In a comparative study on MAO inhibitors, derivatives including those with piperazine rings were evaluated for their inhibitory effects. The results highlighted that compounds with similar structures to this compound showed significant selectivity towards MAO-B over MAO-A, making them suitable candidates for further development in treating Parkinson’s disease .
Evaluation of Antioxidant Effects
Another study assessed the antioxidant properties of compounds within the same chemical family. The findings indicated that these compounds could effectively reduce oxidative stress markers in neuronal cell lines, suggesting potential applications in neuroprotection .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1-methyl-5-phenylmethoxypyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O3/c1-26-16-23(31-17-18-5-3-2-4-6-18)22(29)15-21(26)24(30)28-13-11-27(12-14-28)20-9-7-19(25)8-10-20/h2-10,15-16H,11-14,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRSRENUOMHGEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.